molecular formula C11H19NO2 B8627315 1-(4-methyltetrahydro-2H-pyran-4-yl)-4-piperidinone

1-(4-methyltetrahydro-2H-pyran-4-yl)-4-piperidinone

Cat. No.: B8627315
M. Wt: 197.27 g/mol
InChI Key: KCTIAAVCRZAKPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methyltetrahydro-2H-pyran-4-yl)-4-piperidinone is a useful research compound. Its molecular formula is C11H19NO2 and its molecular weight is 197.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

1-(4-methyloxan-4-yl)piperidin-4-one

InChI

InChI=1S/C11H19NO2/c1-11(4-8-14-9-5-11)12-6-2-10(13)3-7-12/h2-9H2,1H3

InChI Key

KCTIAAVCRZAKPO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOCC1)N2CCC(=O)CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 4-methyltetrahydro-2H-pyran-4-amine hydrochloride (D11) (640 mg, 4.22 mmol) in ethanol (20 mL) and H2O (10 mL) at room temperature was treated with potassium carbonate (417 mg, 3.02 mmol) and the stirring was maintained for 10 min under argon. The mixture was then heated to 85° C. and a solution of 1-ethyl-1-methyl-4-oxopiperidinium iodide (D13, 1.11 g, 4.11 mmol) in a mix of ethanol/H2O (8 mL, 1:1) was added over 15 min. The mixture was then refluxed for 2 extra hours. The mixture was then cooled to room temperature and poured onto an aqueous saturated solution of NaHCO3. The aqueous obtained was extracted with DCM (3×). Organics were combined and washed with H2O (1×), dried over Na2SO4, filtered and concentrated under vacuum. The crude product was then purified via chromatography (silica, DCM to 5% MeOH/95% DCM). The title compound (D12) (322 mg, 37%) was obtained as a yellow solid.
Quantity
640 mg
Type
reactant
Reaction Step One
Quantity
417 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step Two
Name
ethanol H2O
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
37%

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